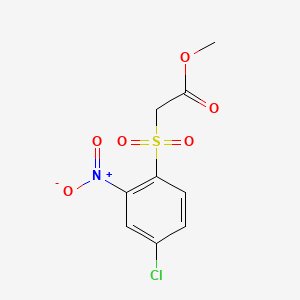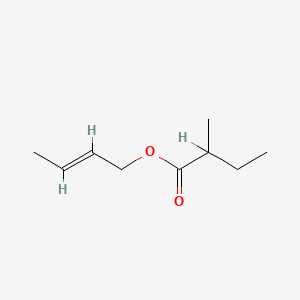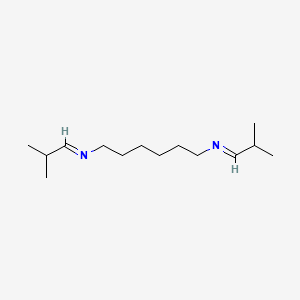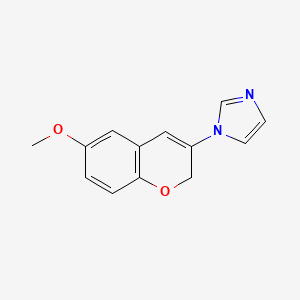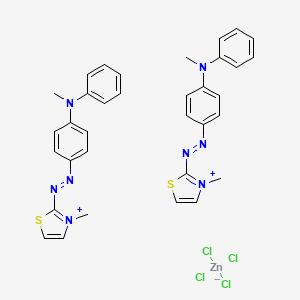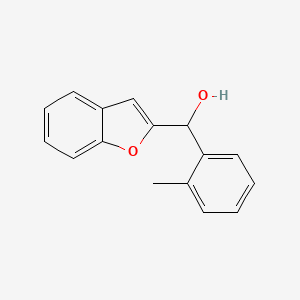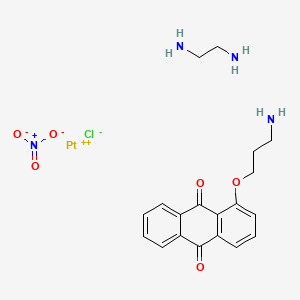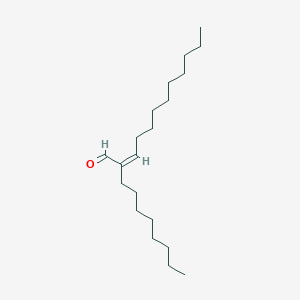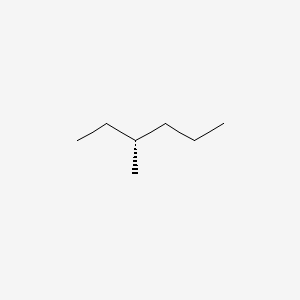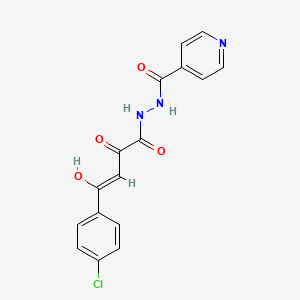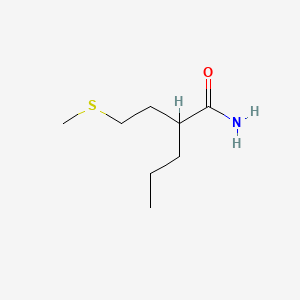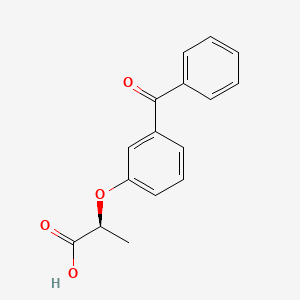
Propanoic acid, 2-(3-benzoylphenoxy)-, (2S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanoic acid, 2-(3-benzoylphenoxy)-, (2S)- is a chemical compound with the molecular formula C16H14O4 It is a derivative of propanoic acid and contains a benzoylphenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-(3-benzoylphenoxy)-, (2S)- can be achieved through several methods. One common approach involves the reaction of 3-benzoylphenol with (S)-2-bromopropanoic acid under basic conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Propanoic acid, 2-(3-benzoylphenoxy)-, (2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can react with the phenoxy group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
Propanoic acid, 2-(3-benzoylphenoxy)-, (2S)- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a dual-mechanism drug, targeting both cyclooxygenases and matrix metalloproteinases.
Biological Studies: The compound exhibits anti-inflammatory and anticancer activities, making it a candidate for further biological research.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of propanoic acid, 2-(3-benzoylphenoxy)-, (2S)- involves its interaction with specific molecular targets. It inhibits cyclooxygenases, which are enzymes involved in the inflammatory response. Additionally, it targets matrix metalloproteinases, which play a role in tissue remodeling and cancer progression . The compound’s dual inhibition mechanism makes it a promising candidate for therapeutic applications.
相似化合物的比较
Similar Compounds
- 2-(3-benzoylphenyl)propanohydroxamic acid
- 2-{3-[(hydroxyimino)(phenyl)methyl]phenyl}propanoic acid
Uniqueness
Propanoic acid, 2-(3-benzoylphenoxy)-, (2S)- is unique due to its specific structural features and dual mechanism of action. Unlike other similar compounds, it combines the properties of both anti-inflammatory and anticancer agents, making it a versatile compound for various applications .
属性
CAS 编号 |
117852-26-3 |
|---|---|
分子式 |
C16H14O4 |
分子量 |
270.28 g/mol |
IUPAC 名称 |
(2S)-2-(3-benzoylphenoxy)propanoic acid |
InChI |
InChI=1S/C16H14O4/c1-11(16(18)19)20-14-9-5-8-13(10-14)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/t11-/m0/s1 |
InChI 键 |
YGXYIWJVXOILPG-NSHDSACASA-N |
手性 SMILES |
C[C@@H](C(=O)O)OC1=CC=CC(=C1)C(=O)C2=CC=CC=C2 |
规范 SMILES |
CC(C(=O)O)OC1=CC=CC(=C1)C(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


